molecular formula C16H25BN2O7S B1458643 (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid CAS No. 1704095-62-4

(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1458643
CAS No.: 1704095-62-4
M. Wt: 400.3 g/mol
InChI Key: NWTPQIPMKBUCLO-UHFFFAOYSA-N
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Description

(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C16H25BN2O7S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)12-5-6-14(25-4)13(11-12)17(21)22/h5-6,11,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTPQIPMKBUCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique chemical structure and potential applications in drug development and enzyme inhibition. This compound features a boronic acid group, a sulfonyl moiety, and a tert-butoxycarbonyl-protected piperazine, which together enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H25BN2O7S, with a molecular weight of 400.26 g/mol. The presence of the boronic acid group allows for reversible covalent bond formation with diols, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H25BN2O7S
Molecular Weight400.26 g/mol
IUPAC Name5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
CAS Number1704095-62-4

The biological activity of this compound primarily stems from its ability to inhibit enzymes through the formation of reversible covalent bonds with their active sites. The boronic acid group interacts with hydroxyl groups present in the enzymes, leading to inhibition of their catalytic functions. This property is particularly useful in targeting proteases and other enzymes involved in disease pathways.

Enzyme Inhibition

The compound's mechanism can be summarized as follows:

  • Binding : The boronic acid moiety binds to the active site of the enzyme.
  • Inhibition : This binding prevents substrate access, thereby inhibiting enzymatic activity.
  • Reversibility : The interaction is reversible, allowing for potential therapeutic applications where transient inhibition is desirable.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that boronic acids can interfere with cancer cell proliferation by inhibiting proteasome activity, leading to accumulation of pro-apoptotic factors.
  • Antiviral Properties : Preliminary data suggest that compounds with similar structures exhibit antiviral effects by disrupting viral replication mechanisms.
  • Anti-inflammatory Effects : The sulfonyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of similar boronic acid derivatives:

  • Study on Proteasome Inhibition : A derivative was shown to effectively inhibit the 26S proteasome in vitro, leading to increased apoptosis in cancer cell lines (Source: ).
  • Antiviral Activity Assessment : Another study demonstrated that a related compound inhibited viral replication in cell cultures, suggesting potential as an antiviral agent (Source: ).

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other boronic acids:

CompoundKey FeaturesBiological Activity
Phenylboronic AcidLacks sulfonyl and piperazine groupsLess versatile
(4-(Tert-butoxycarbonyl)piperazin-1-yl)boronic AcidLacks sulfonyl groupReduced activity
Sulfonylphenylboronic AcidLacks piperazine moietyAffects binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Reactant of Route 2
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(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

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